molecular formula C20H14BrClN2O5 B2712453 N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)-2-oxopropanamide CAS No. 329903-17-5

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)-2-oxopropanamide

Cat. No.: B2712453
CAS No.: 329903-17-5
M. Wt: 477.7
InChI Key: ZWAGDFAOEWOYQR-UHFFFAOYSA-N
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Description

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)-2-oxopropanamide is a complex organic compound characterized by the presence of bromine, chlorine, and benzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)-2-oxopropanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromo-2-chlorobenzoyl chloride with an appropriate amine to form the corresponding amide. This intermediate is then reacted with 2,5-dioxopyrrolidine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Advanced techniques like continuous flow synthesis may also be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)-2-oxopropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)-2-oxopropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)-2-oxopropanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-chlorobenzamide
  • 4-bromo-2-chlorobenzonitrile
  • N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobutanamide

Uniqueness

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)-2-oxopropanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)-2-oxopropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrClN2O5/c21-11-5-6-15(13(9-11)19(28)12-3-1-2-4-14(12)22)23-20(29)16(25)10-24-17(26)7-8-18(24)27/h1-6,9H,7-8,10H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAGDFAOEWOYQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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